Product packaging for Octadecane-d38(Cat. No.:CAS No. 16416-31-2)

Octadecane-d38

Cat. No.: B100910
CAS No.: 16416-31-2
M. Wt: 292.7 g/mol
InChI Key: RZJRJXONCZWCBN-UCLFVKSLSA-N
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Description

Overview of Deuterated Analogues in Scientific Inquiry

Deuterated analogues, or isotopologues, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612). aptochem.com This substitution is a cornerstone of isotopic labeling, a technique that provides a subtle yet powerful handle for tracking molecules and elucidating reaction mechanisms. The key to their utility lies in the mass difference between hydrogen and deuterium; deuterium is approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). wikipedia.org This mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, resulting in a stronger C-D bond. acs.orglibretexts.org

This fundamental difference gives rise to the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-H bond proceeds at a different rate than the same reaction involving a C-D bond. libretexts.orglibretexts.org By comparing the reaction rates of deuterated and non-deuterated compounds, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism. libretexts.org

Beyond mechanistic studies, deuterated compounds are invaluable in analytical chemistry, particularly in mass spectrometry. wisdomlib.org A deuterated version of an analyte is often used as an internal standard. aptochem.com Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, but its higher mass allows it to be distinguished by the mass spectrometer. aptochem.comtexilajournal.com This co-eluting, mass-differentiated standard allows for precise quantification by correcting for variations in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and reliability of the analytical method. scioninstruments.comclearsynth.com

Historical Context of Deuterium Labeling in Chemical and Biological Sciences

The journey of deuterium labeling began shortly after the discovery of deuterium itself in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. The immediate scientific interest was to understand the effects of this heavier isotope on physical, chemical, and biological systems. Early theoretical work, notably by Jacob Bigeleisen, laid the foundation for understanding isotope effects, calculating their potential maximum values and predicting their influence on reaction rates and equilibria. nih.gov

Initially, there were concerns about the biological effects of deuterium, and significant research was conducted to ensure its safety for use in living organisms. nih.gov These investigations paved the way for its use as a non-radioactive tracer in metabolic studies. Researchers could "label" a biological molecule with deuterium, administer it to an organism, and then track its metabolic fate, providing profound insights into complex biochemical pathways.

In the realm of organic chemistry, the application of deuterium labeling grew rapidly. It became a standard method for elucidating reaction mechanisms, as exemplified by studies of elimination reactions where the deuterium isotope effect provided strong evidence for concerted pathways. libretexts.org The development of analytical techniques like infrared (IR) spectroscopy and later, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, further enhanced the utility of deuterated compounds. unam.mx IR spectroscopy can distinguish C-H and C-D bonds due to their different vibrational frequencies, while mass spectrometry easily separates compounds based on the mass difference. acs.orgunam.mx NMR spectroscopy can also detect the presence and location of deuterium within a molecule, revealing subtle structural and environmental information. bibliotekanauki.pl

Rationale for the Selection and Utility of Octadecane-d38

This compound (C₁₈D₃₈) is the perdeuterated isotopologue of n-octadecane (C₁₈H₃₈), a saturated long-chain alkane. guidechem.comchemsrc.com Its selection and utility in research stem from its specific characteristics as both a long-chain hydrocarbon and a fully deuterated molecule.

As a deuterated analogue, this compound serves as an excellent internal standard for the quantification of octadecane (B175841) and other long-chain hydrocarbons in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS). scioninstruments.com Its high isotopic purity and enrichment make it a reliable tool for tracer experiments in various scientific investigations. guidechem.com

The specific applications of this compound are diverse:

Material Science: Long-chain alkanes like octadecane are studied as phase-change materials (PCMs) for thermal energy storage. chemsrc.commedchemexpress.com Deuteration allows for specific probes in techniques like vibrational spectroscopy and neutron scattering to study crystal structure, conformational order, and phase transitions in these materials. shu.ac.ukspectroscopyonline.com Neutron scattering, in particular, benefits greatly from deuterium labeling. Because hydrogen has a large incoherent scattering cross-section for neutrons, replacing it with deuterium, which has a much smaller and predominantly coherent scattering cross-section, significantly improves the signal-to-noise ratio in studies of material structure and dynamics. epj-conferences.org

Lipid and Membrane Studies: Octadecane can be a component or model for lipids. This compound is used in studies of lipid metabolism and the structure and dynamics of biological membranes. guidechem.com

Surface Science: The non-deuterated compound, 1-octadecene, is used to form self-assembled monolayers (SAMs) on surfaces. atamanchemicals.com Deuterated analogues can be used in spectroscopic studies to understand the orientation and packing of molecules at interfaces.

The physical and chemical properties of this compound are summarized in the table below. The substitution of all 38 hydrogen atoms with deuterium results in a noticeable increase in molecular weight and density compared to its non-deuterated counterpart, n-octadecane.

Table 1: Physicochemical Properties of this compound and n-Octadecane
PropertyThis compoundn-Octadecane
CAS Number16416-31-2 guidechem.com593-45-3 nih.gov
Molecular FormulaC₁₈D₃₈ guidechem.comC₁₈H₃₈ nih.gov
Molecular Weight292.73 g/mol guidechem.com254.50 g/mol cdnisotopes.com
Physical StateLow melting solid or liquid cdnisotopes.comColorless liquid nih.gov
Boiling Point316.3 °C at 760 mmHg guidechem.com317 °C cdnisotopes.com
Melting PointNot specified28 °C cdnisotopes.com
Density0.898 g/cm³ guidechem.com0.777 g/mL cdnisotopes.com
Refractive Index1.437 guidechem.comNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38 B100910 Octadecane-d38 CAS No. 16416-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJRJXONCZWCBN-UCLFVKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167713
Record name Octadecane-d38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-31-2
Record name Octadecane-d38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecane-d38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Perdeuterated N Alkanes, with a Focus on Octadecane D38

Catalytic Hydrogen-Deuterium Exchange Methodologies

Catalytic hydrogen-deuterium (H/D) exchange is a prominent method for the synthesis of deuterated alkanes. This approach involves the direct replacement of hydrogen atoms with deuterium (B1214612) atoms from a deuterium source, facilitated by a catalyst.

Liquid-phase H/D exchange offers a practical route for the deuteration of higher molecular weight hydrocarbons like octadecane (B175841), which have low volatility. cdnsciencepub.com In this technique, the hydrocarbon is brought into contact with a deuterium source in the liquid state, in the presence of a heterogeneous or homogeneous catalyst. A key advantage of this method is the ability to use milder reaction conditions compared to gas-phase exchange, which often requires high temperatures that can lead to undesirable side reactions such as cracking and isomerization. cdnsciencepub.com

A simplified system for the preparation of fully deuterated hydrocarbons with 10 to 36 carbon atoms involves the exchange between the liquid hydrocarbon and deuterium gas over a fixed-bed catalyst. cdnsciencepub.com This method has been successfully applied to produce a range of perdeuterated alkanes, including n-octadecane-d38, with high isotopic and chemical purity. cdnsciencepub.com The use of a liquid-phase system allows for the deuteration of both saturated and unsaturated starting materials, yielding the perdeuterated saturated analogue. cdnsciencepub.com

Transition metals are central to catalytic H/D exchange reactions. Heterogeneous catalysts, typically consisting of a noble metal supported on a high-surface-area material like carbon, are widely employed. Rhodium, platinum, and palladium are particularly effective for the deuteration of alkanes. cdnsciencepub.comgoogle.com

In the synthesis of octadecane-d38, a fixed-bed catalyst of rhodium, platinum, or palladium on carbon has been utilized. cdnsciencepub.com The catalytic activity of these metals facilitates the activation of the otherwise inert C-H bonds in the alkane, allowing for the exchange with deuterium. The choice of catalyst can influence the efficiency and selectivity of the deuteration process. For instance, in a study preparing various deuterated alkanes, different carbon-supported catalysts were used, demonstrating their versatility. cdnsciencepub.com The general mechanism involves the oxidative addition of a C-H bond to the metal center, followed by exchange with deuterium and subsequent reductive elimination to release the deuterated alkane. google.com

CatalystSupportApplicationReference
RhodiumCarbonLiquid-phase H/D exchange of long-chain alkanes cdnsciencepub.com
PlatinumCarbonLiquid-phase H/D exchange of long-chain alkanes cdnsciencepub.comgoogle.com
PalladiumCarbonLiquid-phase H/D exchange of long-chain alkanes cdnsciencepub.com

Achieving high isotopic enrichment and good yields in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters include temperature, deuterium pressure, catalyst selection, and reaction time.

In a reported preparation of n-octadecane-d38 via liquid-phase exchange, the reaction was carried out at temperatures between 190-200 °C. cdnsciencepub.com This temperature range is high enough to promote the exchange reaction but low enough to prevent significant cracking or isomerization of the long hydrocarbon chain. cdnsciencepub.com The system utilizes deuterium gas as the deuterium source, and maintaining an adequate pressure of deuterium is crucial to drive the equilibrium towards the perdeuterated product.

The physical form of the catalyst and the flow rate of deuterium gas are also important. For reproducible results in liquid-phase exchange, a catalyst with a specific mesh size (e.g., 10-30 mesh) and a controlled deuterium flow rate (e.g., 40 cc/min) have been found to be optimal. cdnsciencepub.com The primary losses in yield are often attributed to volatilization of the hydrocarbon and sample withdrawal during the process. cdnsciencepub.com Through extended reaction times, often several hundred hours, isotopic purities exceeding 99% can be achieved. cdnsciencepub.com

ParameterOptimized Value/ConditionPurposeReference
Temperature190-200 °CPromote exchange while minimizing side reactions cdnsciencepub.com
Deuterium SourceDeuterium gasDrive the equilibrium towards perdeuteration cdnsciencepub.com
CatalystRh/C, Pt/C, or Pd/C (10-30 mesh)Ensure effective and reproducible catalytic activity cdnsciencepub.com
Reaction TimeSeveral hundred hoursAchieve high isotopic enrichment (>99%) cdnsciencepub.com

Role of Transition Metal Catalysts (e.g., Rhodium, Platinum, Palladium) in Deuteration Processes

Alternative Synthetic Pathways for Deuterated Alkanes

While catalytic H/D exchange is a powerful technique, alternative synthetic routes can also be employed for the preparation of deuterated alkanes. These methods often involve the deuteration of a precursor molecule followed by a chemical transformation to yield the final alkane.

One such strategy involves the use of deuterated fatty acids. For example, the photocatalytic decarboxylative deuteration of lauric acid (dodecanoic acid) using heavy water (D₂O) as the deuterium source has been demonstrated. rsc.org In this process, a titanium dioxide photocatalyst loaded with a metal cocatalyst (such as gold, platinum, or palladium) facilitates the reaction, producing monodeuterated undecane. rsc.org While this specific example yields a monodeuterated product, the principle of using fatty acid precursors is applicable to the synthesis of more highly deuterated alkanes. The synthesis of perdeuterated fatty acids can be achieved under hydrothermal conditions using D₂O as the deuterium source and a Pt/C catalyst. europa.eu These perdeuterated fatty acids can then potentially be converted to the corresponding perdeuterated alkanes.

Another classical approach is the dehalogenation of alkyl halides using zinc dust in the presence of a deuterium source. cdnsciencepub.comresearchgate.net For instance, the reaction of 1,1,1-trichloroethane (B11378) with zinc dust and deuterium oxide has been used to prepare ethane-1,1,1-d₃. cdnsciencepub.com This method is applicable to higher alkyl halides as well, offering a pathway to deuterated alkanes. researchgate.net The isotopic purity of the products from this method can be high, often exceeding 90 mol. %. researchgate.net

Assessment of Isotopic and Chemical Purity in this compound Synthesis

The determination of both isotopic and chemical purity is a critical final step in the synthesis of this compound. A combination of analytical techniques is typically employed to provide a comprehensive assessment. rsc.orgrsc.org

High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgrsc.org By analyzing the mass spectrum of the deuterated compound, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. From the relative intensities of the peaks corresponding to the perdeuterated molecule and any partially deuterated or non-deuterated species, the percentage of isotopic purity can be calculated. rsc.orgrsc.org For long-chain alkanes, techniques like gas chromatography coupled with mass spectrometry (GC-MS) are often used for analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for purity assessment. rsc.orgrsc.org While proton (¹H) NMR can be used to quantify the amount of residual, non-deuterated sites, deuterium (²H) NMR provides direct information about the deuterated positions. google.com Furthermore, ¹³C NMR can be utilized to determine site-specific deuteration levels by observing the isotopic effects on the carbon chemical shifts. researchgate.net NMR analysis is also invaluable for confirming the structural integrity of the molecule, ensuring that no isomerization or degradation has occurred during the synthesis. rsc.org

The chemical purity, which refers to the absence of other chemical compounds, is often assessed using gas chromatography with a flame ionization detector (GC-FID). This technique separates the components of a mixture and provides a quantitative measure of their relative concentrations. researchgate.net

Analytical TechniqueInformation ProvidedReference
High-Resolution Mass Spectrometry (HR-MS)Isotopic enrichment, distribution of isotopologues rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyIsotopic purity, site-specific deuteration, structural integrity rsc.orgrsc.orggoogle.comresearchgate.net
Gas Chromatography (GC)Chemical purity, separation of components nih.govresearchgate.net

Methodological Advancements in Analytical Characterization Utilizing Octadecane D38

Applications of Octadecane-d38 in Advanced Chromatographic Techniques

This compound is a valuable tool in modern chromatography, particularly when coupled with mass spectrometry. Its utility spans across different techniques, primarily driven by its stability and distinct mass signature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds in a sample. scioninstruments.comlucideon.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. scioninstruments.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. libretexts.orgerdogan.edu.tr

For quantitative analysis, the intensity of the signal from the mass spectrometer is proportional to the amount of the compound present. libretexts.org this compound is highly effective as an internal standard in GC-MS for the analysis of long-chain alkanes and other related compounds. Because it is chemically almost identical to native octadecane (B175841), it behaves similarly during sample injection and separation in the gas chromatograph. However, its significantly higher mass allows it to be easily distinguished from the unlabeled analyte by the mass spectrometer. nih.gov This allows for precise quantification by correcting for variations in sample volume and instrument response. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an essential technique for analyzing compounds in complex mixtures like biological or environmental samples. wikipedia.orgmeasurlabs.com The method separates compounds in a liquid phase before they are ionized and analyzed by the mass spectrometer. nih.gov LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace-level compounds in intricate matrices. wikipedia.orgnih.gov

While highly non-polar compounds like octadecane are often analyzed by GC-MS, LC-MS methods are employed for a wide range of analytes. In applications such as lipidomics or the analysis of environmental contaminants where octadecane or similar substances are target analytes, this compound serves as an effective internal standard. wikipedia.org The complexity of these samples often leads to significant matrix effects, where other co-eluting compounds can interfere with the analyte's ionization and detection. eijppr.comlongdom.org High-resolution LC-MS systems are particularly adept at separating target analytes from such interferences, further enhancing the accuracy of quantification when used with a stable isotope-labeled standard. spectroscopyonline.com

In bioanalysis, which involves the quantification of drugs, metabolites, or endogenous compounds in biological fluids like plasma or urine, accuracy and reproducibility are paramount. nih.gov Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS bioanalysis because their physical and chemical properties are nearly identical to the analyte of interest. acanthusresearch.comnih.gov this compound is a prime example of a SIL internal standard, used to trace the corresponding unlabeled analyte through the entire analytical process, from sample extraction to detection. medchemexpress.comacanthusresearch.com

The key advantage of a SIL standard like this compound is that it co-elutes with the analyte and experiences the same processing variations, including extraction efficiency, and importantly, the same degree of ion suppression or enhancement in the mass spectrometer's source. nih.govscispace.com By calculating the ratio of the analyte's response to the known concentration of the internal standard, these variations can be effectively normalized.

Technique Role of this compound Key Benefits
GC-MS Internal standard for quantitative analysis of volatile/semi-volatile compounds.Corrects for injection volume variability; Accounts for instrumental drift.
LC-MS/MS Internal standard for analysis of non-polar compounds in complex matrices.Mitigates matrix effects and ion suppression; Improves accuracy in bioanalysis.

Matrix effects are a significant challenge in quantitative analysis, especially in LC-MS. eijppr.com These effects occur when components in the sample matrix, other than the target analyte, alter the efficiency of the ionization process. longdom.org This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification. eijppr.comnih.gov Ion suppression is the more common issue and can be caused by salts, proteins, and other endogenous materials co-eluting from the chromatography column with the analyte. longdom.orgnih.gov

The use of this compound is a highly effective strategy to combat these issues. nih.gov Since this compound is structurally identical to its native form, it has the same chromatographic retention time and is exposed to the same interfering matrix components in the ion source at the same time. acanthusresearch.com Any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same degree. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is canceled out, leading to reliable and accurate results. nih.govnih.gov Strategies such as optimizing chromatographic separation to move the analyte away from interfering matrix components or improving sample cleanup can also help, but the use of a SIL standard is the most robust approach. eijppr.comnih.gov

In quantitative analysis, accuracy refers to how close a measured value is to the true value, while precision refers to the closeness of repeated measurements to each other. scioninstruments.com Both are critical for reliable scientific findings. tutorchase.comnumberanalytics.com The use of this compound as an internal standard significantly enhances both precision and accuracy in chromatographic methods. acanthusresearch.comsepscience.com

Accuracy is improved because the SIL standard corrects for systematic errors that can occur during sample preparation and analysis. sepscience.combitesizebio.com For example, if a portion of the analyte is lost during the extraction process, an equivalent portion of this compound will also be lost. The ratio between them remains constant, ensuring the final calculated concentration accurately reflects the initial amount in the sample.

Precision is enhanced by correcting for random variations. tutorchase.com This includes minor fluctuations in injection volume, detector response, and ionization efficiency between different runs. scispace.com By normalizing the analyte response to the internal standard's response for every sample, the relative standard deviation (%RSD) of the measurements is reduced, leading to higher precision. zamann-pharma.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. zamann-pharma.comujpronline.com It is a regulatory requirement in many fields and ensures the reliability and consistency of analytical data. eurl-pesticides.eueurl-pesticides.eu Quality control (QC) involves the routine use of standardized procedures and materials to ensure that an analytical method remains valid over time. eurachem.org

This compound plays a crucial role in the validation of methods designed to quantify its corresponding analyte. Key validation parameters where it is utilized include:

Specificity: Ensuring the method can detect the analyte without interference. The distinct mass of this compound helps confirm that the signal being measured is unique. zamann-pharma.com

Accuracy: Assessed by spiking known amounts of the analyte into a blank matrix and measuring the recovery. The use of this compound ensures this measurement is not skewed by matrix effects or extraction inconsistencies. zamann-pharma.com

Precision: Evaluated by analyzing replicate samples on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The internal standard minimizes variability, demonstrating the method's precision. zamann-pharma.com

Linearity: Establishing a concentration range where the instrument's response is proportional to the analyte concentration. The ratio of the analyte to the internal standard is plotted against concentration. zamann-pharma.com

In routine analysis, QC samples containing known concentrations of the analyte and this compound are run alongside unknown samples to monitor the method's performance and ensure that it remains in a state of control. eurachem.org

Validation Parameter Role of this compound
Specificity Provides a unique mass signal to differentiate from interferences.
Accuracy Corrects for sample loss and matrix effects in recovery studies.
Precision Normalizes signal variations across replicate analyses.
Linearity Ensures a stable response ratio across a range of concentrations.
Quality Control Acts as a stable reference point in QC samples to monitor ongoing method performance.

Research Applications of Octadecane D38 in Mechanistic and Tracer Studies

Isotopic Tracing in Biological Systems

In biological research, the high purity and isotopic enrichment of Octadecane-d38 make it an essential tool for studies involving isotopic labeling. guidechem.com It allows for the precise tracking of molecules within complex biological environments.

The study of lipid metabolism, which encompasses the synthesis, transport, and breakdown of fats, is critical for understanding numerous diseases. frontiersin.orgoatext.com Deuterated lipids, including long-chain alkanes like this compound, are invaluable for elucidating these complex pathways. guidechem.com By incorporating deuterated fatty acids or their precursors into cells or organisms, scientists can track their uptake, chemical transformations, and distribution within cellular compartments like lipid droplets. nih.gov

This isotopic labeling approach allows for the differentiation of the introduced lipids from the endogenous lipid pool. nih.gov Advanced analytical techniques such as Raman spectroscopy and mass spectrometry can then be used to visualize and quantify the labeled molecules, providing insights into the dynamics of lipid processing in real-time. nih.govlipidmaps.org For instance, studies using other deuterated lipids have successfully imaged cholesterol storage and revealed the conformational state of specific lipid fractions within living cells. nih.govnih.gov While direct studies singling out this compound are specific, its role as a saturated long-chain alkane makes it a suitable tracer for investigating the pathways of similar fatty acids and hydrocarbon-based molecules.

Table 1: Application of Deuterated Lipids in Metabolic Research

Deuterated Compound Research Focus Key Findings
Deuterated Fatty Acids Lipid Phase Transitions Revealed how different lipid fractions are involved in the phase transition of cytoplasmic lipid droplets. nih.gov
Deuterated Water Lipid Synthesis Rates Allowed for the in vivo measurement of fractional synthesis rates of plasma cholesterol and palmitate. nih.gov
D38-Cholesterol Intracellular Cholesterol Storage Enabled selective vibrational imaging of cholesterol and cholesteryl ester storage, revealing heterogeneous accumulation in lipid droplets. nih.gov

Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are widely researched for their potential to improve the delivery of therapeutic agents. nih.gov A key challenge in their development is understanding their fate in the body—how they are absorbed, distributed, and how the drug is released. This compound is used as a tracer in the development of these drug delivery systems. guidechem.com

By incorporating this compound into the lipid matrix of a nanocarrier, researchers can track the carrier's journey and stability through the body. biorxiv.org Because the deuterium (B1214612) atoms are in non-exchangeable positions, the tracer remains with the lipid component, allowing its fate to be distinguished from that of the drug it carries. This helps answer critical questions about whether the nanocarrier releases its payload at the target site or if it is degraded prematurely. This method provides a powerful, non-radioactive means to analyze the behavior of nanocarriers and optimize their design for improved therapeutic efficacy. guidechem.combiorxiv.org

Table 2: Role of this compound in Drug Delivery Research

Nanocarrier Type Investigative Role of this compound Information Gained
Solid Lipid Nanoparticles (SLNs) Incorporated as a labeled lipid core component. Tracks the biodistribution and structural integrity of the nanoparticle in vivo.
Liposomes Used as a labeled component of the lipid bilayer. Monitors the stability of the liposome (B1194612) structure and the fate of the lipid components after administration.

Replacing hydrogen (H) with its heavier isotope, deuterium (D), in a drug molecule can significantly alter its pharmacokinetic profile. wikipedia.orgresearchgate.net This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. bioscientia.deinformaticsjournals.co.ininformaticsjournals.co.in

Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 (CYP450) family, which often break C-H bonds as a rate-limiting step in the metabolic process. bioscientia.denih.gov By strategically placing deuterium at these metabolic "soft spots," the rate of metabolism can be slowed down. bioscientia.detandfonline.com This can lead to several potentially beneficial changes: a longer drug half-life, increased systemic exposure, and a reduction in the formation of potentially toxic metabolites. researchgate.netscispace.comgabarx.com However, the effects are not always predictable and depend on the specific drug, the site of deuteration, and the primary clearance mechanisms. scispace.comnih.gov In some cases, deuteration can have no effect or can even increase the rate of clearance by shunting metabolism to other pathways. bioscientia.denih.gov The study of these effects is a critical area of pharmaceutical research, with one deuterated drug, deutetrabenazine, having received FDA approval. researchgate.netresearchgate.net

Table 3: Potential Pharmacokinetic Consequences of Drug Deuteration

Pharmacokinetic Parameter Potential Effect of Deuteration Underlying Mechanism (Kinetic Isotope Effect)
Metabolic Clearance Decreased Slower rate of enzymatic C-D bond cleavage compared to C-H bond cleavage. bioscientia.deassumption.edu
Biological Half-life (t½) Increased Slower clearance leads to the drug remaining in the body for a longer period. wikipedia.orginformaticsjournals.co.in
Maximum Plasma Concentration (Cmax) May increase or decrease Can increase due to reduced first-pass metabolism or decrease due to a slower absorption rate.
Area Under the Curve (AUC) Increased Represents greater total drug exposure over time due to reduced clearance. researchgate.net

| Metabolite Profile | Altered ("Metabolic Switching") | Blockage of one metabolic pathway may redirect the drug to other metabolic routes, potentially reducing toxic metabolite formation. bioscientia.descispace.com |

Investigation of Drug Delivery Mechanisms

Environmental and Industrial Tracer Studies

The unique signature of deuterated compounds makes them excellent tracers for tracking the movement of substances in complex environmental and industrial systems. this compound is particularly useful for tracing hydrocarbons due to its chemical similarity to components of petroleum products. mdpi.com

Understanding how hydrocarbon pollutants, such as those from oil spills, move through and persist in the environment is crucial for risk assessment and remediation. epa.govfrontiersin.org Deuterated hydrocarbons like this compound serve as ideal tracers for these studies. They can be used as internal standards in the chemical analysis of environmental samples, allowing for precise quantification of pollutants. europa.euscielo.brresearchgate.net

In field or laboratory simulations, this compound can be introduced to soil or water systems to mimic a component of crude oil. uio.nostanford.edu Researchers can then track its path, adsorption to soil particles, and degradation over time. Because it is not naturally present in the environment, even small amounts can be detected, providing a clear signal of the contaminant's transport pathway. researchgate.net This approach avoids the safety and regulatory issues associated with using radioactive tracers and provides valuable data for modeling the fate of pollutants in groundwater and other sensitive ecosystems. stanford.edu

Table 4: Use of Deuterated Tracers in Environmental Hydrocarbon Studies

Application Area Purpose of Tracer Analytical Method Key Insights
Oil Spill Fingerprinting Internal standard for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) Accurate measurement of specific alkanes and aromatic compounds to identify the pollution source. tandfonline.comnoaa.gov
Contaminant Transport Studies Simulates the movement of long-chain alkanes. GC-MS analysis of soil/water samples over time. Data on the mobility, leaching, and persistence of hydrocarbon pollutants in various environmental matrices. epa.govstanford.edu

| Biodegradation Assessment | Tracks the disappearance of a specific, non-native hydrocarbon. | Isotope Ratio Mass Spectrometry (IRMS) or GC-MS | Quantifies the rate of microbial degradation of hydrocarbon pollutants under different environmental conditions. |

In industrial settings, tracers are used to diagnose problems, optimize processes, and understand complex fluid dynamics. Deuterium is an emerging tracer for such applications due to its stability and ease of detection. For example, deuterated hydrocarbons can be used in the petroleum industry to trace the flow of oil and gas in reservoirs. onepetro.org

A specific application is in the monitoring of lubricant consumption in internal combustion engines. mdpi.com By adding a deuterated hydrocarbon like this compound to the lube oil, engineers can measure the amount of oil consumed by the engine with high accuracy. The tracer is burned along with the oil, and the resulting deuterated water in the exhaust gas is measured. This provides a direct, real-time measurement of oil consumption, which is critical for engine design and performance testing. mdpi.com Similar principles can be applied to monitor mixing, flow rates, and leaks in chemical manufacturing processes without interrupting operations or using hazardous materials. catalysis.blog

Table 5: Industrial Applications of Deuterated Hydrocarbon Tracers

Industry Specific Application Information Obtained Advantage of Deuterium Tracer
Automotive Lube-oil consumption measurement Real-time, accurate data on oil consumption rates under various operating conditions. mdpi.com Non-radioactive, high-precision measurement based on exhaust gas analysis. mdpi.com
Petroleum Reservoir tracing / Core invasion studies Understanding of fluid flow paths and permeation in geological formations. Stable and chemically similar to the hydrocarbons being traced. onepetro.org
Chemical Manufacturing Process stream monitoring Verification of flow rates, residence times, and mixing efficiency in reactors. Allows for online monitoring without process disruption; chemically inert in many systems.

| Catalysis Research | Mechanistic studies of hydrogenation | Determines the pathways of hydrogen addition during catalytic reactions. catalysis.blog | Stable isotope allows for tracking of hydrogen atoms through the reaction mechanism. catalysis.blog |

Tracking Transport and Fate of Hydrocarbons in Complex Environments

Deuterium Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with its heavier isotope, deuterium, in octadecane (B175841) to form this compound provides a subtle yet powerful probe for studying reaction kinetics. The difference in mass between hydrogen and deuterium leads to different vibrational frequencies of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org The KIE is an invaluable tool for investigating reaction mechanisms. libretexts.orgmdpi.com

Quantification of Isotope Effects in Chemical and Biochemical Reactions

The kinetic isotope effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org For deuterium substitution, this is expressed as kH/kD.

Normal KIE: A kH/kD ratio greater than 1 is considered a "normal" KIE and indicates that the C-H bond is being broken in the rate-determining step. The magnitude of the effect can suggest the nature of the transition state. For primary KIEs, where the bond to the isotope is broken, deuterium effects can have a value of up to 7 or 8. libretexts.org

Inverse KIE: A kH/kD ratio less than 1 is an "inverse" KIE. This can occur for several reasons, such as when the C-H bond is converted to a more constrained, higher-frequency bending vibration in the transition state. princeton.edu

Secondary KIE: Smaller KIEs (both normal and inverse) can be observed even when the C-H bond is not broken. These secondary kinetic isotope effects (SKIEs) arise from changes in the vibrational environment of the C-H bond between the reactant and the transition state, often related to a change in hybridization of the carbon atom. wikipedia.orgprinceton.edu

While specific studies quantifying the KIE for a reaction involving this compound are not prevalent in the reviewed literature, the principles are broadly applied in organic and biochemistry. nih.govnih.gov For instance, KIE studies have been essential in understanding the mechanisms of enzymes and nucleophilic substitution reactions. mdpi.comnih.gov

Table 1: Interpretation of Hypothetical Deuterium KIE Values

kH/kD ValueType of KIEMechanistic Implication
~1No significant KIEC-H bond is not broken or altered in the rate-determining step.
1.1 - 1.4Small, Normal SKIEChange in hybridization at the carbon atom (e.g., sp3 to sp2) in the transition state.
0.7 - 0.9Inverse SKIEChange in hybridization at the carbon atom (e.g., sp2 to sp3) in the transition state.
2 - 8Large, Normal PKIESignificant breaking of the C-H bond occurs in the rate-determining step.

Applications in Material Science Research

Octadecane is widely recognized as a phase change material (PCM), valued for its ability to store and release significant amounts of thermal energy at a nearly constant temperature corresponding to its solid-liquid transition. medchemexpress.commdpi.com The deuterated form, this compound, offers unique advantages for fundamental research in this area. medchemexpress.com

Investigating Thermal Energy Storage Systems via Deuteration

Phase change materials like octadecane are central to the development of latent heat thermal energy storage systems. mdpi.com The process of deuteration, which increases the molecular weight of octadecane from 254.5 g/mol to 292.73 g/mol for this compound, can subtly modify its thermophysical properties. medchemexpress.com These modifications, including potential shifts in the melting temperature and latent heat of fusion, can be studied to understand how molecular mass influences the macroscopic thermal storage characteristics. This allows for a deeper understanding of the structure-property relationships that govern PCM performance, aiding in the design of materials with precisely tuned thermal properties.

Understanding Phase Change Dynamics at a Molecular Level

To optimize PCMs, it is crucial to understand the molecular-level events that occur during melting and solidification. Researchers employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations to probe these dynamics. nih.govchalcogen.ro NMR studies can non-invasively track the fraction of liquid octadecane during thermal cycling, revealing phenomena like supercooling. nih.govacs.orgacs.org MD simulations provide a theoretical view of how the long alkane chains of octadecane change their conformation from ordered, stretched states in the solid phase to disordered, coiled states in the liquid phase. chalcogen.ro

The use of this compound in such studies is particularly advantageous. Deuterium has a different nuclear magnetic moment than hydrogen, making it a distinct label in NMR experiments. This allows researchers to selectively track the motion and environment of the deuterated molecules, providing clearer insights into diffusion, molecular rearrangement, and phase stability within the material during its transition. nih.govacs.org

Role in Nanomaterial-Enhanced Composites (e.g., with graphene, boron nitride nanosheets)

A significant limitation of paraffin-based PCMs like octadecane is their low thermal conductivity, which hinders efficient heat transfer during charging and discharging cycles. chalcogen.ro To address this, researchers incorporate highly conductive nanomaterials to create shape-stabilized composite PCMs. Materials such as graphene and boron nitride nanosheets (BNNS) are used to form a three-dimensional, porous network that encapsulates the octadecane. researchgate.netrsc.orgmdpi.com This nanostructure not only improves mechanical stability but also dramatically enhances the thermal properties of the composite. mdpi.com

Table 2: Property Enhancements in Octadecane-Nanomaterial Composites

Nanomaterial AdditiveBase MaterialProperty InvestigatedFindingReference
Graphene and Boron Nitride Nanosheets (BNNS)OctadecaneThermal Conductivity, Heat Capacity, Melting PointAddition of hybrid nanoparticles increased thermal conductivity, heat capacity, and melting point compared to pure octadecane. researchgate.net, rsc.org
Assembled Boron Nitride/Graphene Oxide (BN/GO) Aerogelsn-OctadecaneLatent Heat, Thermal StabilityComposite PCM achieved a high latent heat of 208.3 J/g with excellent stability over 100 thermal cycles. mdpi.com
Hierarchically Porous TiO2n-OctadecaneThermal Conductivity, Thermal ReliabilityThe composite with 50 wt% n-octadecane showed a 138% improvement in thermal conductivity and excellent reliability after 800 cycles. repec.org
Multi-walled Carbon Nanotubes (MWCNTs)n-OctadecaneThermal ConductivityA maximum thermal conductivity enhancement of 36% was observed in the solid phase with 5 wt% MWCNTs. researchgate.net

Broader Academic Impact and Future Research Trajectories

Contributions of Octadecane-d38 Research to Metabolomics and Lipidomics

The study of metabolomics and lipidomics, which involves the comprehensive analysis of small molecules and lipids in biological systems, has been significantly enhanced by the use of stable isotope-labeled compounds. lcms.czunil.ch this compound, the perdeuterated form of the long-chain alkane octadecane (B175841), serves as a critical tool in this research, primarily as an internal standard in mass spectrometry (MS)-based analytical methods. medchemexpress.comclearsynth.com

The primary contribution of this compound lies in its ability to improve the precision and accuracy of quantitative analysis. clearsynth.com In both metabolomics and lipidomics, researchers aim to measure the precise concentrations of various metabolites in complex biological samples. lcms.cz Deuterated internal standards like this compound are nearly identical to their non-deuterated (endogenous) counterparts in chemical and physical behavior but are distinguishable by their higher mass. scioninstruments.com This property is invaluable for several reasons:

Correction for Sample Variability : During sample preparation, which can involve complex steps like liquid-liquid extraction or solid-phase extraction, losses of the analyte can occur. scioninstruments.com By adding a known amount of this compound at the beginning of the process, any subsequent loss will affect both the standard and the analyte equally. This allows for accurate correction and normalization of the final measured quantity. cerilliant.com

Compensation for Matrix Effects : Biological samples are complex matrices that can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the analyte. clearsynth.comtexilajournal.com Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable reference point to compensate for these variations, ensuring accurate quantification. texilajournal.com

Instrument Calibration and Validation : Deuterated standards act as robust calibration points for analytical instruments, reducing measurement errors. clearsynth.com They are also essential for method validation, confirming that an analytical procedure is reliable and reproducible. clearsynth.com

The use of this compound and other perdeuterated alkanes is particularly vital in lipidomics. Lipids are a diverse group of molecules, and their analysis is central to understanding metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. bevital.nonih.gov Studies have identified various lipid classes, including triglycerides, phospholipids, and sphingomyelins, as important biomarkers. nih.gov Accurate quantification of these lipid species, facilitated by internal standards such as this compound, is crucial for identifying biomarkers for disease diagnosis, prognosis, and monitoring treatment responses. bevital.no

Table 1: Physical and Chemical Properties of this compound This interactive table summarizes the key identification and property data for the compound this compound.

PropertyValueSource(s)
CAS Number 16416-31-2 medchemexpress.comlgcstandards.comlgcstandards.com
Molecular Formula C₁₈D₃₈ medchemexpress.comlgcstandards.comlgcstandards.com
Molecular Weight 292.73 g/mol medchemexpress.comlgcstandards.comlgcstandards.com
Synonyms Perdeuterated Octadecane, this compound

Advancements in Drug Discovery and Development Facilitated by Deuterated Compounds

The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) has emerged as a powerful strategy in modern drug discovery and development. unibestpharm.com This process, known as deuteration, can significantly alter a drug's properties, particularly its pharmacokinetic profile, leading to improved efficacy and safety. nih.govtandfonline.com While this compound is primarily an analytical standard, the principles underlying its creation are broadly applied to therapeutic molecules.

The core advantage of deuteration stems from the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. tandfonline.com Since many drug metabolism processes, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at these metabolic "soft spots" can slow down the rate of drug breakdown. nih.govtandfonline.com This leads to several therapeutic benefits:

Improved Metabolic Stability : By resisting metabolic breakdown, deuterated drugs can have a longer half-life in the body. unibestpharm.com This may allow for lower or less frequent dosing, improving patient compliance and convenience. unibestpharm.comnih.gov

Enhanced Safety and Tolerability : Deuteration can alter metabolic pathways to reduce the formation of toxic or unwanted active metabolites. unibestpharm.commusechem.com This can lead to a better safety profile and reduced side effects. For instance, in the case of Deucravacitinib, deuteration prevented the formation of a non-selective metabolite, thereby improving the drug's selectivity. nih.govmusechem.com

This strategy has been successfully applied in two main ways: the "deuterium switch," where an existing drug is modified, and "de novo" design, where deuterium is incorporated from the earliest stages of discovery. nih.gov A prominent example of the former is Deutetrabenazine, the first deuterated drug approved by the FDA, which offers an improved pharmacokinetic profile over its non-deuterated counterpart, Tetrabenazine. unibestpharm.comnih.gov Deucravacitinib is a prime example of a de novo deuterated drug, approved for treating psoriasis. nih.govmusechem.com

Table 2: Examples of Marketed Deuterated Drugs This interactive table highlights key deuterated pharmaceuticals and the advantages conferred by deuteration.

Deuterated DrugNon-Deuterated AnalogTherapeutic AreaAdvantage of DeuterationSource(s)
Deutetrabenazine TetrabenazineHuntington's DiseaseImproved pharmacokinetic profile, allowing for reduced dose and dosing frequency. unibestpharm.comnih.govtandfonline.com
Donafenib SorafenibCancer (Liver, Kidney)Superior metabolic characteristics, efficacy, and safety in head-to-head trials. musechem.com
Deucravacitinib (Lead Compound)PsoriasisInhibited N-dealkylation, preventing the formation of non-selective metabolites and enhancing selectivity for TYK2. nih.govmusechem.com

Emerging Methodologies and Interdisciplinary Research Opportunities with this compound

The utility of this compound is expanding in concert with the evolution of analytical and computational technologies. Emerging methodologies are creating new interdisciplinary research opportunities where this simple deuterated hydrocarbon can play a role.

One key area is the coupling of traditional analytical techniques with advanced instrumentation. The use of this compound as an internal standard is becoming even more critical with the adoption of high-resolution mass spectrometry (HRMS) platforms like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS. mdpi.com These technologies, often combined with multidimensional separation techniques like two-dimensional gas chromatography (GCxGC), can resolve thousands of molecules in highly complex mixtures, such as petroleum or bio-oils. mdpi.com In such complex analyses, the presence of a reliable internal standard like this compound is essential for achieving the quantitative accuracy needed to make sense of the vast datasets generated.

Interdisciplinary research opportunities also extend to environmental science and materials science. In environmental studies, perdeuterated hydrocarbons can be used as tracers to monitor the fate and transport of pollutants in soil and water. In materials science, deuterium has been shown to have applications in enhancing the performance and stability of electronic materials and polymers. nih.govresearchgate.net For example, the use of perdeuterated polylactic acid has been demonstrated to be highly suitable for characterizing polymer structure and dynamics using techniques like neutron scattering. researchgate.net

Challenges and Future Directions in the Synthesis and Application of Perdeuterated Hydrocarbons

Despite their utility, significant challenges remain in the synthesis and application of perdeuterated hydrocarbons like this compound, alongside promising future directions.

Challenges in Synthesis:

Selectivity and Efficiency: Achieving complete and site-specific deuteration is a primary challenge. Many existing methods can produce inseparable mixtures of isotopologues (molecules with the same number of deuterium atoms but at different positions) and isotopologues (molecules with different numbers of deuterium atoms), complicating analysis and characterization. nih.gov

Cost: The synthesis of deuterated compounds, especially those with high isotopic purity, can be expensive due to the cost of deuterium sources (e.g., deuterium gas, D₂O) and multi-step synthetic processes. nih.gov This can be a limiting factor for large-scale applications.

Scalability and Purity: Developing methodologies that are reliable, scalable for industrial production, and yield products of high chemical and isotopic purity remains an active area of research. researchgate.netnih.gov Preventing issues like back-exchange of deuterium for protium (B1232500) is also a critical consideration. cerilliant.com

Challenges in Application:

Analytical Sensitivity: While deuterated standards improve accuracy, their use in highly diluted samples requires extremely sensitive mass spectrometers to achieve reliable detection. texilajournal.com

Regulatory Scrutiny: In the context of deuterated drugs, there is a high bar for regulatory approval. Developers must demonstrate a significant clinical advantage over the non-deuterated version. nih.gov

Standard Purity: The accuracy of any analysis is fundamentally dependent on the purity of the internal standard used. Asserting the purity of deuterated reagents is a constant challenge. texilajournal.com

Future Directions: The future of perdeuterated hydrocarbons is aimed at overcoming these challenges and expanding their applications.

Advanced Catalysis: A major focus is the development of novel catalytic methods that offer more efficient, cost-effective, and highly selective deuteration. wiseguyreports.comnih.gov This includes transition metal-catalyzed reactions and biocatalytic methods that can operate under mild conditions. researchgate.netnih.gov

Broadening Applications: Research will continue to expand the use of these compounds. This includes their role in systems biology, where lipidomics data is integrated with other 'omics' to model complex diseases, and in new frontiers of materials science, such as improving the brightness and stability of organic light-emitting diodes (OLEDs). nih.gov

Sustainable Synthesis: There is growing interest in developing more sustainable synthetic routes for deuterated compounds, for example, by using CO₂ as a feedstock for producing hydrocarbons, which can then be deuterated. rsc.org

Q & A

Q. How can this compound be integrated into hybrid experimental-computational frameworks to study solvent isotope effects?

  • Methodological Answer : Pair kinetic isotope effect (KIE) measurements with density functional theory (DFT) calculations to elucidate reaction mechanisms. Validate computational models using isotopic perturbation experiments (e.g., 2^2H/1^1H substitution). Collaborative workflows (e.g., cloud-based platforms like Galaxy) enhance reproducibility across disciplines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.